molecular formula C8H7N3O2S B11108530 N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B11108530
M. Wt: 209.23 g/mol
InChI Key: ZAVXDLFAONKFFV-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that features both a thiadiazole and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with furan-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the thiadiazole ring.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is unique due to the presence of both a thiadiazole and a furan ring, which imparts distinct electronic and steric properties. This dual-ring structure can enhance its biological activity and make it a versatile building block for further chemical modifications .

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C8H7N3O2S/c1-5-10-11-8(14-5)9-7(12)6-3-2-4-13-6/h2-4H,1H3,(H,9,11,12)

InChI Key

ZAVXDLFAONKFFV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=CO2

Origin of Product

United States

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